4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur (thia) and nitrogen (diaza) atoms, substituted with halogenated aryl groups: a 4-bromophenyl moiety linked via a sulfanyl-oxoethyl chain and a 2-chlorophenylmethyl group. The 8-thia-3,5-diazatricyclo framework suggests rigidity, which may confer stability against metabolic degradation. While direct bioactivity data for this compound is absent in the provided evidence, its structural motifs align with bioactive molecules reported in pharmacological and synthetic studies, particularly in halogenated heterocycles and sulfur-containing compounds .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrClN2O2S2/c26-17-11-9-15(10-12-17)20(30)14-32-25-28-22-18-6-2-4-8-21(18)33-23(22)24(31)29(25)13-16-5-1-3-7-19(16)27/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFCGTJQHHFKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2SCC(=O)C5=CC=C(C=C5)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-1benzothiolo[3,2-d]pyrimidin-4-one involves several steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromophenyl and chlorophenyl groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The oxoethyl group can participate in oxidation-reduction reactions under appropriate conditions.
Cyclization: Intramolecular cyclization can occur, leading to the formation of different heterocyclic structures.
Common reagents used in these reactions include sodium thiolates, brominating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-1benzothiolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Tetracyclic Heterocycles
describes two related tetracyclic compounds:
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
Key Differences :
- The tricyclic core in the target compound has fewer rings than the tetracyclic analogues, possibly reducing steric hindrance during target binding.
Halogenated Bioactive Compounds
highlights halogenated compounds (8% of marine-derived bioactive molecules) with cytotoxic, antibacterial, or antiangiogenic properties. A comparison is drawn below:
Implications :
Structural Insights :
- The target compound’s sulfur atoms could facilitate redox interactions, analogous to quinone-based cytotoxic agents, whereas compounds rely on oxygenated motifs for activity .
- Halogenation may reduce the required effective dosage compared to non-halogenated analogues, as seen in other drug classes .
Biological Activity
The compound 4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.79 g/mol. The structure features a thiazole ring and multiple aromatic substituents that may contribute to its biological activities.
Antibacterial Activity
Several studies have indicated that compounds with structural similarities to the target compound exhibit significant antibacterial properties. For instance:
- Antibacterial Screening : Compounds containing the 1,3,4-oxadiazole moiety have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The target compound's structural components suggest it may also exhibit similar antibacterial efficacy.
- Case Study : A synthesized series of compounds demonstrated strong inhibitory activity against urease, which is crucial for the survival of certain bacteria. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM . This suggests that the target compound may also possess urease inhibitory properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through studies on related compounds:
- Acetylcholinesterase (AChE) Inhibition : Compounds resembling the target structure were evaluated for their ability to inhibit AChE, an important enzyme in neurotransmission. The most potent inhibitors reported had IC50 values significantly lower than standard drugs .
- Urease Inhibition : As mentioned earlier, the target compound's structural features may allow it to inhibit urease effectively, potentially leading to applications in treating infections caused by urease-producing bacteria.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | Moderate | 2.14 | 1.13 |
| Compound B | Strong | 0.63 | 2.17 |
| Target Compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for the target compound is not yet available.
Detailed Case Studies
- Synthesis and Characterization : The synthesis of compounds with similar structures has been documented extensively, revealing various methods such as reaction with alkyl halides in DMF to obtain thiazole derivatives .
- Pharmacological Evaluation : Studies have shown that modifications in the substituents on the thiazole ring can significantly affect biological activity, indicating that further exploration of the target compound's derivatives could yield potent new drugs .
Q & A
(Basic) What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis of this polycyclic compound typically involves multi-step reactions, including:
- Key steps : Formation of the thioether linkage via nucleophilic substitution (e.g., reaction of a bromophenyl-oxoethyl intermediate with a thiol-containing precursor) and cyclization to construct the tricyclic core .
- Critical parameters : Temperature control (e.g., 60–80°C for cyclization), pH adjustment to stabilize intermediates, and use of anhydrous solvents to prevent hydrolysis .
- Yield optimization : Employ thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for purification. Yields can be improved by slow addition of reagents to minimize side reactions .
(Advanced) How can researchers resolve contradictions in biological activity data across different studies?
Answer:
Contradictions often arise from variations in experimental design or biological models. To address this:
- Standardize assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent compound concentrations. Reference compounds with known activity should be included as controls .
- Data normalization : Account for differences in solvent effects (e.g., DMSO concentration ≤0.1%) and cell viability assays (MTT vs. resazurin). Statistical tools like ANOVA can identify outliers .
- Mechanistic follow-up : Use molecular docking to validate target binding or transcriptomic profiling to identify off-target effects .
(Basic) What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity >95% is typically required for biological testing .
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl and chlorophenyl groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected error <2 ppm) .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, if crystals are obtainable .
(Advanced) What strategies exist for modifying the compound’s structure to enhance target selectivity?
Answer:
- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity. Evidence from similar compounds shows substituents at the phenyl ring significantly impact receptor interactions .
- Scaffold hopping : Replace the diazatricyclo core with a pyrimidine or triazole ring while retaining the sulfanyl group. This approach balances steric effects and solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability and reduce off-target effects .
(Advanced) How should environmental fate studies be designed to assess degradation pathways?
Answer:
- Experimental setup : Use OECD 308 guidelines to simulate aqueous and sediment systems. Spike the compound at environmentally relevant concentrations (e.g., 1–100 µg/L) and monitor degradation under varying pH (4–9) and light conditions .
- Analytical methods : Solid-phase extraction (SPE) with HLB cartridges for sample preparation, followed by LC-MS/MS to detect parent compounds and metabolites .
- Degradation products : Identify via high-resolution mass spectrometry and compare with databases (e.g., PubChem’s transformation products) .
(Basic) What in vitro models are appropriate for initial toxicity screening?
Answer:
- Cell lines : Use immortalized lines like HEK293 (renal toxicity) and HepG2 (hepatotoxicity). Primary cells (e.g., human fibroblasts) provide higher physiological relevance .
- Assay selection : MTT for mitochondrial toxicity, comet assay for DNA damage, and lactate dehydrogenase (LDH) release for membrane integrity .
- Concentration range : Test 0.1–100 µM, with exposure times of 24–72 hours. Include positive controls (e.g., cisplatin for cytotoxicity) .
(Advanced) How can non-covalent interactions be studied to understand the compound’s mechanism?
Answer:
- Crystallography : Resolve X-ray structures to identify hydrogen bonds, π-π stacking, or halogen interactions with biological targets (e.g., enzyme active sites) .
- Computational modeling : Density functional theory (DFT) to calculate binding energies and molecular dynamics (MD) simulations to assess stability of ligand-target complexes .
- Spectroscopic methods : Isothermal titration calorimetry (ITC) to quantify binding thermodynamics and surface plasmon resonance (SPR) for kinetic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
